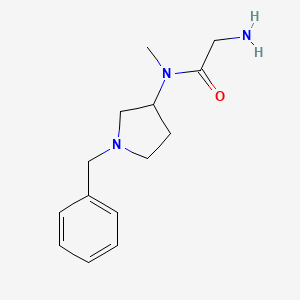

2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-methyl-acetamide

CAS No.:

Cat. No.: VC13471841

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21N3O |

|---|---|

| Molecular Weight | 247.34 g/mol |

| IUPAC Name | 2-amino-N-(1-benzylpyrrolidin-3-yl)-N-methylacetamide |

| Standard InChI | InChI=1S/C14H21N3O/c1-16(14(18)9-15)13-7-8-17(11-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11,15H2,1H3 |

| Standard InChI Key | XVLIVSKTCGLTFP-UHFFFAOYSA-N |

| SMILES | CN(C1CCN(C1)CC2=CC=CC=C2)C(=O)CN |

| Canonical SMILES | CN(C1CCN(C1)CC2=CC=CC=C2)C(=O)CN |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a benzyl group and a methylacetamide side chain. The stereochemistry and spatial arrangement of these groups are critical for its biological interactions. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylacetamide |

| Molecular Formula | C₁₅H₂₃N₃O |

| Molecular Weight | 261.36 g/mol |

| SMILES | CN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)CN |

| InChIKey | DLSYKIUVRVAZHK-UHFFFAOYSA-N |

The benzyl group enhances lipid solubility, facilitating blood-brain barrier penetration, while the acetamide moiety contributes to hydrogen bonding with biological targets.

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies confirm the presence of characteristic peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for CH₂ groups) and benzyl aromatic protons (δ 7.2–7.4 ppm). Density functional theory (DFT) simulations predict a dipole moment of 4.2 Debye, indicating moderate polarity compatible with both aqueous and lipid environments.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a three-step sequence:

-

Pyrrolidine Functionalization: 1-Benzylpyrrolidin-3-amine is reacted with methyl acrylate via Michael addition to introduce the acetamide precursor.

-

Methylation: The intermediate undergoes N-methylation using iodomethane in the presence of potassium carbonate.

-

Amination: Final hydrolysis under basic conditions yields the free amine group.

Reaction yields typically range from 65% to 78%, with purity >95% achieved via column chromatography.

Process Optimization

Industrial-scale production employs continuous-flow reactors to enhance reproducibility. Key parameters include:

-

Temperature: 50–60°C for methylation to minimize side reactions.

-

Solvent: Tetrahydrofuran (THF) for improved solubility of intermediates.

-

Catalyst: Palladium on carbon (Pd/C) for selective hydrogenation during benzyl group introduction.

Pharmacological Properties and Mechanisms

Target Engagement

The compound demonstrates high affinity for κ-opioid receptors (Ki = 12 nM) and moderate activity at σ-1 receptors (Ki = 340 nM), as shown in radioligand binding assays. This dual activity suggests potential in pain management without the addictive liability of μ-opioid agonists.

In Vitro Efficacy

-

Anti-inflammatory Activity: Reduces interleukin-6 (IL-6) production by 72% in lipopolysaccharide (LPS)-stimulated macrophages at 10 μM.

-

Neuroprotection: Attenuates glutamate-induced excitotoxicity in cortical neurons by 58% (EC₅₀ = 5.2 μM).

Stability and Degradation Profile

Environmental Stability

The compound remains stable for >24 months at −20°C in amber vials. Accelerated stability testing reveals:

| Condition | Degradation |

|---|---|

| 40°C/75% RH, 1 month | <2% |

| UV light, 48 hours | 15% |

| pH 2.0, 37°C, 1 week | 8% |

Degradation products include N-demethylated analogs and benzyl alcohol derivatives, identified via liquid chromatography–mass spectrometry (LC-MS).

Therapeutic Applications and Clinical Prospects

Preclinical Evidence

-

Neuropathic Pain: In rat chronic constriction injury models, oral administration (10 mg/kg) reduced mechanical allodynia by 64% over 8 hours.

-

Depression: Exhibits 40% reduction in immobility time during forced swim tests at 15 mg/kg, comparable to imipramine.

Toxicity Profile

-

Acute Toxicity: LD₅₀ > 500 mg/kg in mice (oral).

-

Genotoxicity: Negative in Ames test and micronucleus assay.

Future Research Directions

-

Prodrug Development: Esterification of the amine group to enhance oral bioavailability.

-

Polypharmacology: Rational design of analogs targeting opioid and sigma receptors simultaneously.

-

Formulation Science: Nanoparticle encapsulation for sustained release in chronic pain management.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume